5-Chloro-2,4-dihydroxypyridine (CDHP) is a synthetic compound frequently employed in pharmaceutical research. It plays a crucial role as a biochemical modulator, particularly in enhancing the efficacy of the anticancer drug 5-fluorouracil (5-FU). Its significance stems from its ability to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme responsible for the rapid degradation of 5-FU in the body. [, , ]
Multiple synthetic routes for CDHP exist. One method involves a multi-step process starting from malononitrile. This route includes condensation, cyclization, chlorination, and hydrolysis reactions to yield CDHP. [] Another approach utilizes a 5-chloro-1,3-dioxin-4-one derivative reacted with a ketene acetal derivative. Subsequent treatment with acid and reaction with ammonia yields CDHP. [] This latter method offers advantages in industrial production due to its shorter process, milder conditions, and reduced waste generation. []
CDHP acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor. [, , ] DPD is an enzyme responsible for the rapid degradation of the anticancer drug 5-fluorouracil (5-FU). By inhibiting DPD, CDHP increases the bioavailability and half-life of 5-FU, thereby enhancing its therapeutic efficacy against various cancers, including colorectal cancer. [, , ]
CDHP demonstrates a novel effect in preventing lung metastasis of basal-like breast cancer cells. [] This effect is independent of its DPD inhibitory activity and involves the reduction of nascent adhesion formation, leading to impaired focal adhesion formation and reduced cell migration, ultimately preventing metastasis. []
Following oral administration of S-1, a combination drug containing CDHP, it is primarily distributed to the small intestines, achieving higher concentrations intracellularly compared to 5-FU. [] Minimal distribution to other tissues, including tumors, is observed. [] CDHP undergoes biotransformation primarily in the gastrointestinal tract, converting to cyanuric acid via two pathways: direct conversion by gut flora and enzymatic conversion by xanthine oxidase or aldehyde oxidase following degradation to 5-azauracil by gastric acid. []
CDHP is a key component of the oral anticancer agent S-1, alongside tegafur (a prodrug of 5-FU) and potassium oxonate. [, , , ] This combination demonstrates enhanced therapeutic effects against various cancers, particularly colorectal cancer, compared to tegafur-uracil combinations. [, ] This improved efficacy is attributed to CDHP's DPD inhibitory activity, which elevates 5-FU levels in both plasma and tumor tissues. [, , ]
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4